![molecular formula C8H15NO2 B1453264 3-Amino-2-cyclopentylpropanoic acid CAS No. 910444-21-2](/img/structure/B1453264.png)
3-Amino-2-cyclopentylpropanoic acid
Overview
Description
“3-Amino-2-cyclopentylpropanoic acid” is a compound with the CAS Number: 99295-81-5 . It has a molecular weight of 157.21 . The IUPAC name for this compound is (2R)-2-amino-3-cyclopentylpropanoic acid . It is stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-Amino-2-cyclopentylpropanoic acid” is 1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-Amino-2-cyclopentylpropanoic acid” is a solid at room temperature .Scientific Research Applications
Structural Modification of Natural Products
3-Amino-2-cyclopentylpropanoic acid: can be used in the structural modification of natural products. This process enhances the solubility, activity, and reduces adverse effects of natural products. For instance, the introduction of amino acids into natural products is expected to improve their performance and minimize their adverse effects .
Synthesis of Ligustrazine-Betulinic Acid Derivatives
The compound has been utilized in synthesizing ligustrazine-betulinic acid (TBA) amino acid derivatives. These derivatives are designed to enhance antitumor activities and improve tumor targeting .
Asymmetric Synthesis of α-Amino Acids
As an α-amino acid, 3-Amino-2-cyclopentylpropanoic acid is crucial in the asymmetric synthesis of α-amino acids, which are indispensable building blocks of life. They serve as structural units of peptides and proteins and have countless biological functions .
Pharmaceutical Applications
This amino acid is used in the pharmaceutical industry for the synthesis of biologically and pharmacologically active compounds. It’s part of the “chiral pool” for the preparation of synthetic enzymes, hormones, and immunostimulants .
Food Industry Applications
In the food industry, amino acids like 3-Amino-2-cyclopentylpropanoic acid can enhance the flavor of food and nutrition. They are also the main raw materials for certain sweeteners .
Biomedical Applications
Poly(amino acid)s based on 3-Amino-2-cyclopentylpropanoic acid are used to create highly branched polymers for biomedical applications. These polymers have potential uses in drug delivery systems, tissue engineering, and as scaffolds for cell growth .
Safety and Hazards
properties
IUPAC Name |
3-amino-2-cyclopentylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWXKVVOMANSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680017 | |
Record name | 3-Amino-2-cyclopentylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-cyclopentylpropanoic acid | |
CAS RN |
910444-21-2 | |
Record name | 3-Amino-2-cyclopentylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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